1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the dihydroxyphenyl and triazole moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- typically involves the diazotization of 3,4-dihydroxyaniline followed by coupling with 4H-1,2,4-triazole. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 3,4-Dihydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4H-1,2,4-triazole under basic conditions to yield 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for esterification or etherification reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Esters or ethers
Scientific Research Applications
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, while the triazole moiety can interact with various biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.
3,4-Dihydroxyphenylserine (DOPS): Used in the treatment of orthostatic hypotension.
Uniqueness
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is unique due to the presence of both the azo and triazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
145889-49-2 |
---|---|
Molecular Formula |
C8H7N5O2 |
Molecular Weight |
205.177 |
IUPAC Name |
4-[2-(1H-1,2,4-triazol-5-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H7N5O2/c14-6-2-1-5(3-7(6)15)11-13-8-9-4-10-12-8/h1-4,11H,(H2,9,10,12,13) |
InChI Key |
OJSVZQKEYTZYOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C=C1NNC2=NC=NN2 |
Synonyms |
1,2-Benzenediol, 4-(1H-1,2,4-triazol-3-ylazo)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.